molecular formula C17H16Br2N2O2 B3842181 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE

3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE

Cat. No.: B3842181
M. Wt: 440.1 g/mol
InChI Key: MLCWMRPIXZHWCG-UHFFFAOYSA-N
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Description

3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms and a benzamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves multiple steps, starting with the bromination of benzene derivatives. The brominated intermediates are then subjected to formylation and subsequent amidation reactions to introduce the formamido and benzamide groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include substituted benzamides, brominated derivatives, and complex organic frameworks that incorporate the benzamide structure .

Scientific Research Applications

3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The bromine atoms and benzamide structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-propylbenzamide
  • 3-Bromophenylboronic acid
  • 3-Bromo-N,N-dimethylaniline
  • 3-Bromo-N-(3-phenylpropyl)benzamide

Uniqueness

Compared to these similar compounds, 3-BROMO-N-{3-[(3-BROMOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE stands out due to its unique combination of bromine atoms and formamido group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-N-[3-[(3-bromobenzoyl)amino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCWMRPIXZHWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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